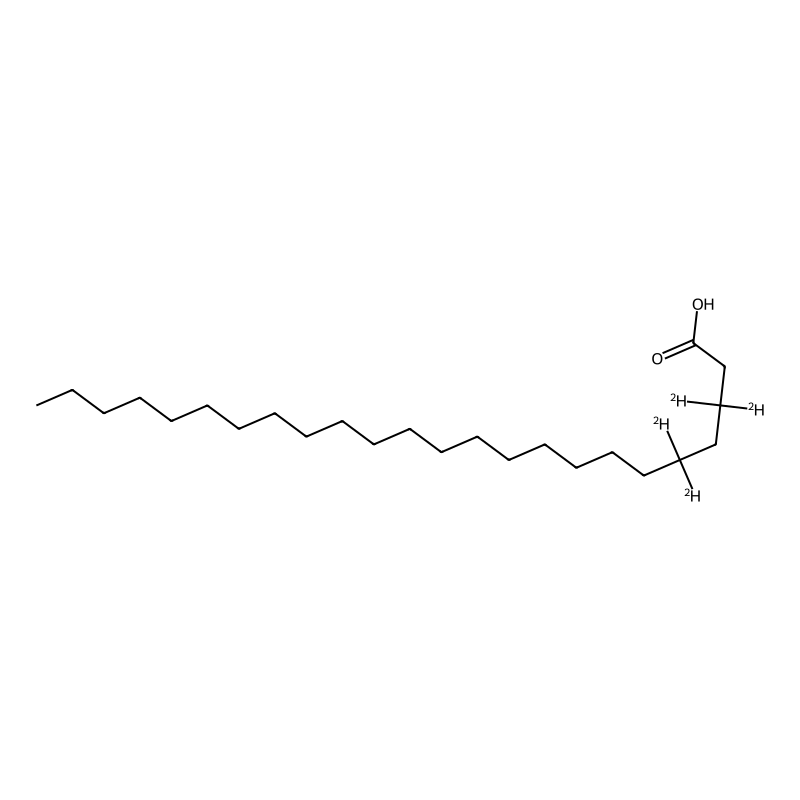

Lignoceric acid-d4

Content Navigation

- 1. General Information

- 2. Lignoceric Acid-d4: High-Purity Internal Standard for Very Long-Chain Fatty Acid Quantification

- 3. Procurement Failure Modes: Why Mismatched or Unlabeled Standards Compromise VLCFA Quantification

- 4. Quantitative Evidence: Differentiating Lignoceric Acid-d4 in Analytical Workflows

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Lignoceric acid-d4 is a stable, isotopically labeled form of lignoceric acid (C24:0), a very long-chain saturated fatty acid (VLCFA). Its primary and critical application is as an internal standard in stable isotope dilution mass spectrometry (SID-MS). This technique is the gold standard for accurately quantifying endogenous lignoceric acid in complex biological matrices such as plasma, serum, and fibroblasts. Accurate C24:0 measurement is essential for the diagnosis and monitoring of peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD), where the accumulation of VLCFAs is a pathognomonic biochemical marker.

References

- [1] Valianpour, F., et al. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Molecular Genetics and Metabolism, 79(3), 189-196 (2003).

- [2] ten Brink, H. J., et al. Stable isotope dilution analysis of very long chain fatty acids in plasma, urine and amniotic fluid by electron capture negative ion mass fragmentography. Clinica Chimica Acta, 192(2), 133-144 (1990).

- [3] Vreken, P., et al. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography–electron impact mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 271-278 (1998).

- [4] Berger, J., et al. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes. Human Molecular Genetics, 23(10), 2542-2550 (2014).

For accurate mass spectrometry-based quantification, an internal standard must be chemically identical to the analyte to ensure it experiences the same extraction efficiency, derivatization yield, and ionization response. Using an unlabeled lignoceric acid standard with an external calibration curve fails to compensate for sample-specific matrix effects (ion suppression or enhancement) and variations in sample processing, leading to poor accuracy and precision. Similarly, employing a deuterated standard of a different chain length (e.g., C22:0-d4 to quantify C24:0) is unsuitable because differences in chemical structure lead to distinct chromatographic retention times and potentially different extraction recoveries. This structural mismatch invalidates the core principle of stable isotope dilution, where the standard must perfectly mimic the analyte's behavior throughout the analytical workflow. Therefore, for reliable and reproducible quantification of lignoceric acid, a chemically identical, mass-shifted standard like Lignoceric acid-d4 is non-interchangeable.

References

- [1] Fauland, A., et al. A comprehensive review on gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Clinical Mass Spectrometry, 1, 24-33 (2016).

- [2] Lagerstedt, S. A., et al. Impact of internal standard selection on measurement results for long chain fatty acids in blood. Journal of Chromatography B, 1124, 236-243 (2019).

- [3] Brosnan, R. J., & Votava, M. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. The Clinical Biochemist Reviews, 35(2), 107–110 (2014).

Essential for Diagnostic Accuracy in Peroxisomal Disorder Analysis

In diagnostic assays for X-linked adrenoleukodystrophy (X-ALD), the ratio of C26:0/C22:0 and C24:0/C22:0 fatty acids is a critical biomarker. Methods using deuterated, chain-matched internal standards, including Lignoceric acid-d4 for C24:0, demonstrate the high precision and accuracy required for clinical decision-making. A validated stable isotope dilution GC-MS method reported intra- and inter-assay coefficients of variation (CVs) for C24:0 quantification of 3.5% and 4.8%, respectively, establishing high reproducibility. In contrast, methods that use a single, structurally dissimilar internal standard for multiple fatty acids can exhibit a significant loss of precision, with median increases in variance of 141% being reported.

| Evidence Dimension | Assay Precision (Coefficient of Variation, %) |

| Target Compound Data | 3.5% (Intra-assay CV using chain-matched deuterated standard for C24:0) |

| Comparator Or Baseline | Significantly higher variance (median 141% increase) when using structurally dissimilar internal standards |

| Quantified Difference | Substantial improvement in precision, critical for distinguishing pathological elevations from normal ranges. |

| Conditions | Quantification of C24:0 in human plasma via GC-MS and LC-MS/MS. |

For clinical diagnostics, high precision is non-negotiable; using a non-matched standard introduces unacceptable analytical variability that could lead to misdiagnosis or incorrect monitoring of X-ALD.

Superior Correction for Sample Matrix Effects vs. External Calibration

The use of a stable isotope-labeled internal standard is considered the gold standard for mitigating matrix effects in LC-MS analysis. Lignoceric acid-d4, being chemically identical to the endogenous analyte, co-elutes and experiences the same degree of ion suppression or enhancement from complex biological matrices like plasma. This co-behavior allows for the accurate correction of signal variability. By measuring the peak area ratio of the analyte to the deuterated standard, variations are normalized, leading to significantly improved accuracy. Methods relying on external calibration (using an unlabeled standard in a clean matrix) cannot account for the variable matrix effects between individual patient samples, leading to unreliable quantification.

| Evidence Dimension | Accuracy (Correction for Ion Suppression/Enhancement) |

| Target Compound Data | Effectively normalizes for sample-specific signal variations by ratiometric measurement. |

| Comparator Or Baseline | External calibration methods are unable to correct for unpredictable matrix effects, leading to potential quantification errors. |

| Quantified Difference | Provides a robust internal correction, which is the key advantage of the stable isotope dilution technique over all other calibration strategies. |

| Conditions | LC-MS/MS analysis of lignoceric acid in complex biological fluids like plasma or serum. |

Failure to correct for matrix effects is a primary source of analytical error and inter-sample variability, making results from external calibration methods unreliable for clinical or research studies.

Clinical Chemistry: High-Throughput Screening and Diagnosis of X-ALD

For clinical laboratories performing newborn screening or diagnostic testing for X-linked adrenoleukodystrophy, Lignoceric acid-d4 is an essential reagent for developing and running validated, high-throughput LC-MS/MS assays. Its use ensures the accuracy and reproducibility required to reliably calculate the C24:0/C22:0 ratio, a primary diagnostic marker for the disease.

Lipidomics Research: Studying Peroxisomal Function and Lipid Metabolism

Researchers investigating the role of peroxisomes in lipid metabolism, or studying diseases linked to VLCFA accumulation, require precise quantification tools. Lignoceric acid-d4 enables the accurate measurement of C24:0 flux and pool sizes in various experimental models, including cell cultures, patient-derived fibroblasts, and animal tissues, thereby providing reliable data for mechanistic studies.

Pharmaceutical Development: Evaluating Therapeutic Efficacy

In the development of therapies for X-ALD or other peroxisomal disorders, a key endpoint is the reduction of VLCFA levels. Incorporating Lignoceric acid-d4 into bioanalytical methods allows for the precise and accurate tracking of C24:0 concentrations in patient samples during clinical trials, serving as a robust biomarker to assess treatment response.

References

- [1] Valianpour, F., et al. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Molecular Genetics and Metabolism, 79(3), 189-196 (2003).

- [2] Engelen, M., et al. X-linked adrenoleukodystrophy (X-ALD): clinical presentation and guidelines for diagnosis, follow-up and treatment. Orphanet journal of rare diseases, 7(1), 51 (2012).

- [3] Berger, J., et al. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes. Human Molecular Genetics, 23(10), 2542-2550 (2014).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2